4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
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Overview
Description
4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with a triazine ring, a morpholine group, and a difluoromethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the benzimidazole core. The triazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the morpholine group. The difluoromethyl group is incorporated using a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: Shares the triazine and morpholine groups but lacks the benzimidazole core and difluoromethyl group.
1-(4-Chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)-3-ethylthiourea: Contains the triazine and morpholine groups but has a different substituent at the benzimidazole core.
Uniqueness
4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to its combination of a benzimidazole core, triazine ring, morpholine group, and difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1188914-98-8 |
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Molecular Formula |
C16H15ClF2N6O2 |
Molecular Weight |
396.78 g/mol |
IUPAC Name |
4-[4-chloro-6-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C16H15ClF2N6O2/c1-26-10-4-2-3-9-11(10)20-13(12(18)19)25(9)16-22-14(17)21-15(23-16)24-5-7-27-8-6-24/h2-4,12H,5-8H2,1H3 |
InChI Key |
VAZZHLUKNVSYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)Cl)N4CCOCC4)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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